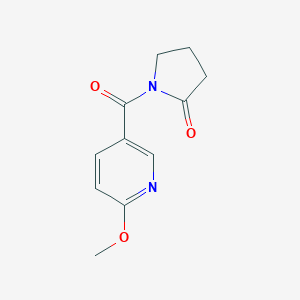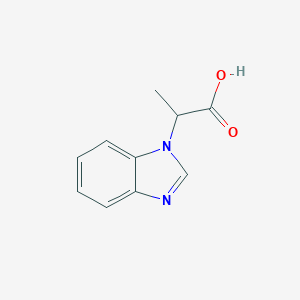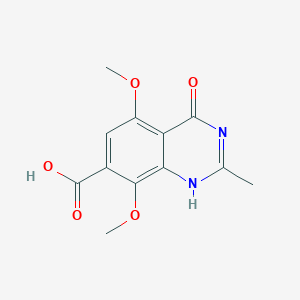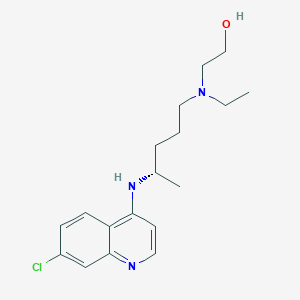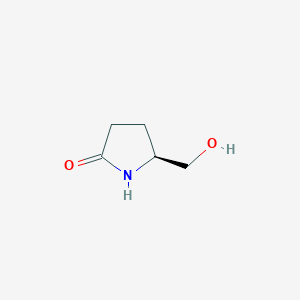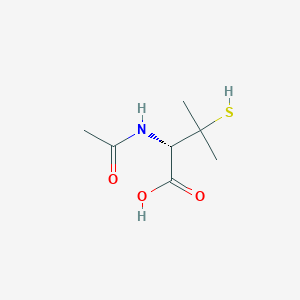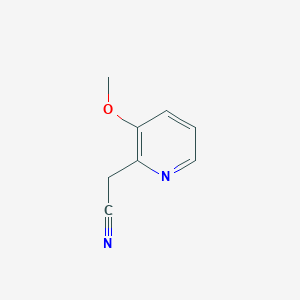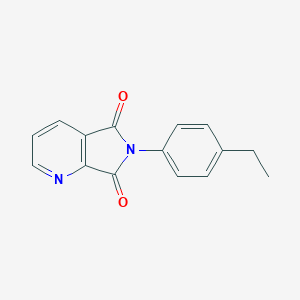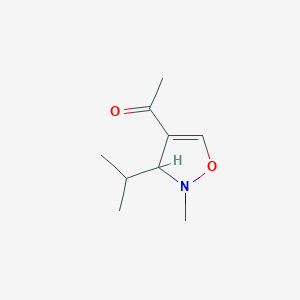
1-(3-Isopropyl-2-methyl-2,3-dihydroisoxazol-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Isopropyl-2-methyl-2,3-dihydroisoxazol-4-yl)ethanone is a chemical compound with a complex structure that includes an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Isopropyl-2-methyl-2,3-dihydroisoxazol-4-yl)ethanone typically involves the formation of the isoxazole ring followed by the introduction of the ethanone group. Common synthetic routes include cyclization reactions where precursors such as 2-methyl-3-(1-methylethyl)-4-isoxazole are reacted under specific conditions to form the desired compound. Reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization and subsequent functionalization steps.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(3-Isopropyl-2-methyl-2,3-dihydroisoxazol-4-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The isoxazole ring can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution reactions can result in various substituted isoxazole derivatives.
Scientific Research Applications
1-(3-Isopropyl-2-methyl-2,3-dihydroisoxazol-4-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-Isopropyl-2-methyl-2,3-dihydroisoxazol-4-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The isoxazole ring can bind to active sites, inhibiting enzyme activity or modulating receptor function. Pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Ethanone, 1-[2,3-dihydro-1,1,2,6-tetramethyl-3-(1-methylethyl)-1H-inden-5-yl]
- Ethanone, 1-(2,3-dihydro-1,1,2,3,3,6-hexamethyl-1H-inden-5-yl)
Uniqueness
1-(3-Isopropyl-2-methyl-2,3-dihydroisoxazol-4-yl)ethanone is unique due to its specific isoxazole ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
140116-82-1 |
|---|---|
Molecular Formula |
C9H15NO2 |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
1-(2-methyl-3-propan-2-yl-3H-1,2-oxazol-4-yl)ethanone |
InChI |
InChI=1S/C9H15NO2/c1-6(2)9-8(7(3)11)5-12-10(9)4/h5-6,9H,1-4H3 |
InChI Key |
IGPYLYIVOKJTJV-UHFFFAOYSA-N |
SMILES |
CC(C)C1C(=CON1C)C(=O)C |
Canonical SMILES |
CC(C)C1C(=CON1C)C(=O)C |
Synonyms |
Ethanone, 1-[2,3-dihydro-2-methyl-3-(1-methylethyl)-4-isoxazolyl]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


